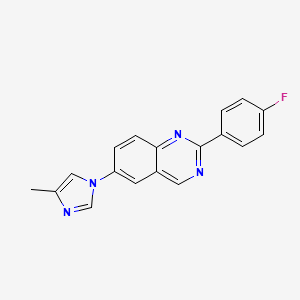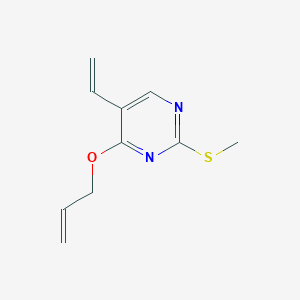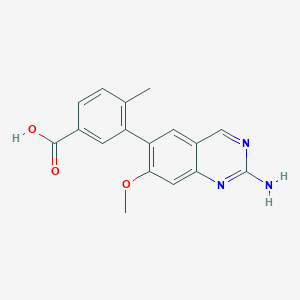![molecular formula C15H14N2 B13872730 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[3,2-b]pyridine core with a phenethyl group attached, making it a versatile scaffold for the development of novel therapeutic agents and other chemical entities.
準備方法
The synthesis of 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various derivatives of pyrrolo[3,2-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents.
Nitration, Nitrosation, Bromination, and Iodination: These reactions predominantly occur at the 3-position of the pyrrolo[3,2-b]pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 3-position, while bromination adds a bromine atom at the same position.
科学的研究の応用
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting fibroblast growth factor receptors (FGFRs)
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential therapeutic agent for cancer treatment.
類似化合物との比較
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to the pyridine ring.
1H-pyrrolo[2,3-c]pyridine: This compound has a different fusion pattern of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl group, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
1-(2-phenylethyl)pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-2-5-13(6-3-1)8-11-17-12-9-14-15(17)7-4-10-16-14/h1-7,9-10,12H,8,11H2 |
InChIキー |
IWXRVQSRXNFQCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)





![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)






